

# An In-depth Technical Guide to Butyl-PBD

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## Compound of Interest

Compound Name: 2-(4-Biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole

Cat. No.: B1329559

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This guide provides an overview of the core physicochemical properties of Butyl-PBD, a compound of interest for researchers, scientists, and professionals in drug development.

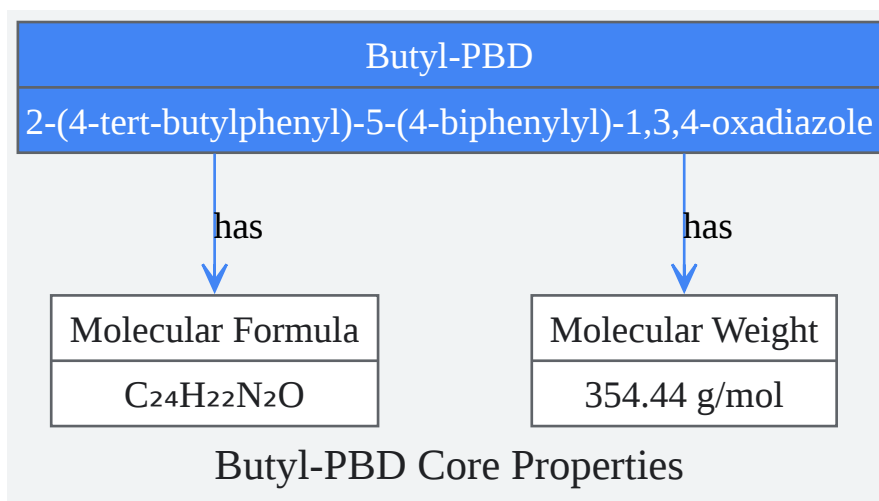
## Physicochemical Data

The fundamental molecular characteristics of Butyl-PBD are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>22</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	354.44 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>

## Chemical Structure and Properties

Butyl-PBD, scientifically known as 2-(4-tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole, is a fluorescent organic compound.[\[1\]](#)[\[2\]](#) Its structure incorporates a 1,3,4-oxadiazole ring, a biphenyl group, and a tert-butylphenyl group. This molecular arrangement is responsible for its characteristic scintillation properties.



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Caption: Core molecular properties of Butyl-PBD.

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## References

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- 6. 2-(4-Biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | C<sub>24</sub>H<sub>22</sub>N<sub>2</sub>O | CID 84782 - PubChem [pubchem.ncbi.nlm.nih.gov]
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